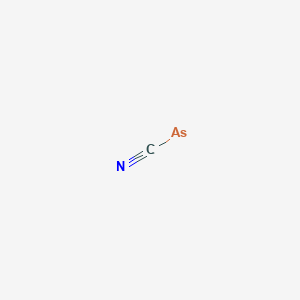
Cyanoarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinous cyanide is a chemical compound that contains arsenic and cyanide groups. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsinous cyanide can be synthesized through various methods. One common approach involves the reaction of arsenic trichloride with potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and careful temperature control to prevent decomposition or unwanted side reactions.
Industrial Production Methods
Industrial production of arsinous cyanide is less common due to its high toxicity and the stringent safety measures required. when produced, it is typically done in specialized facilities with advanced safety protocols to handle and contain the compound.
Chemical Reactions Analysis
Types of Reactions
Arsinous cyanide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides and cyanogen.
Reduction: Reduction reactions can convert it to arsenic and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with arsinous cyanide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving arsinous cyanide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides and cyanogen, while reduction reactions can produce arsenic and hydrogen cyanide.
Scientific Research Applications
Arsinous cyanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is used in specialized industrial processes that require its unique chemical properties.
Mechanism of Action
The mechanism of action of arsinous cyanide involves its interaction with cellular components. It binds to enzymes containing ferric ions, inhibiting their function and disrupting cellular respiration. This leads to cellular hypoxia and metabolic acidosis, ultimately causing cell death. The compound’s high affinity for ferric ions makes it particularly effective at inhibiting cytochrome c oxidase in the mitochondrial electron transport chain.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to arsinous cyanide include:
Hydrogen cyanide: Known for its high toxicity and use in various industrial processes.
Sodium cyanide: Commonly used in mining and electroplating.
Potassium cyanide: Used in organic synthesis and electroplating.
Uniqueness
Arsinous cyanide is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical properties and reactivity. Its combination of high toxicity and specific reactivity makes it valuable for certain specialized applications in scientific research and industry.
Properties
Molecular Formula |
CAsN |
|---|---|
Molecular Weight |
100.939 g/mol |
InChI |
InChI=1S/CAsN/c2-1-3 |
InChI Key |
LDUYJUKQQJQYOS-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)[As] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















